molecular formula C8H5N3S B13211868 7-Aminothieno[2,3-c]pyridine-4-carbonitrile

7-Aminothieno[2,3-c]pyridine-4-carbonitrile

Cat. No.: B13211868
M. Wt: 175.21 g/mol
InChI Key: QXFAFQXDJLSSCZ-UHFFFAOYSA-N
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Description

7-Aminothieno[2,3-c]pyridine-4-carbonitrile is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Aminothieno[2,3-c]pyridine-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid, which leads to the formation of the desired thienopyridine derivative . Another approach involves the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which are then cyclized to form the thienopyridine structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up laboratory synthesis to industrial production would apply, including optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Aminothieno[2,3-c]pyridine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted thienopyridine derivatives.

Scientific Research Applications

7-Aminothieno[2,3-c]pyridine-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Aminothieno[2,3-c]pyridine-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The molecular targets and pathways involved can vary, but common targets include kinases, phosphatases, and other enzymes involved in signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Aminothieno[2,3-c]pyridine-4-carbonitrile is unique due to its specific ring fusion pattern and the presence of both an amino group and a nitrile group. This combination of functional groups and ring structure provides unique reactivity and potential for diverse biological activities .

Properties

Molecular Formula

C8H5N3S

Molecular Weight

175.21 g/mol

IUPAC Name

7-aminothieno[2,3-c]pyridine-4-carbonitrile

InChI

InChI=1S/C8H5N3S/c9-3-5-4-11-8(10)7-6(5)1-2-12-7/h1-2,4H,(H2,10,11)

InChI Key

QXFAFQXDJLSSCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C1C(=CN=C2N)C#N

Origin of Product

United States

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